molecular formula C8H13BrO B13256380 2-(Bromomethyl)-4-cyclopropyloxolane

2-(Bromomethyl)-4-cyclopropyloxolane

Cat. No.: B13256380
M. Wt: 205.09 g/mol
InChI Key: VVYQBOYRTDMKPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-4-cyclopropyloxolane is an organic compound that features a bromomethyl group attached to a cyclopropyloxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-cyclopropyloxolane typically involves the bromination of a suitable precursor. One common method is the bromination of 4-cyclopropyloxolane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-cyclopropyloxolane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted oxolanes with various functional groups.

    Oxidation: Oxirane derivatives.

    Reduction: Cyclopropyloxolane derivatives with reduced bromomethyl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-cyclopropyloxolane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The cyclopropyloxolane ring provides structural stability and influences the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-4-cyclopropyloxolane is unique due to its cyclopropyloxolane ring, which imparts distinct chemical and physical properties compared to other bromomethyl compounds. This uniqueness makes it valuable for specific applications in synthetic chemistry and material science .

Properties

Molecular Formula

C8H13BrO

Molecular Weight

205.09 g/mol

IUPAC Name

2-(bromomethyl)-4-cyclopropyloxolane

InChI

InChI=1S/C8H13BrO/c9-4-8-3-7(5-10-8)6-1-2-6/h6-8H,1-5H2

InChI Key

VVYQBOYRTDMKPN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2CC(OC2)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.